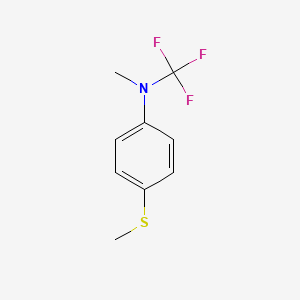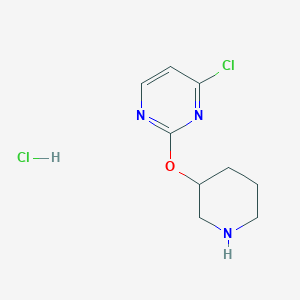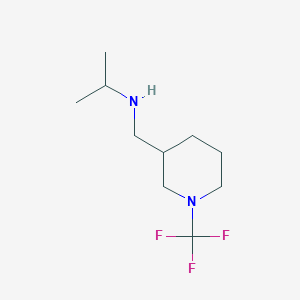
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propan-2-Amine Moiety: This step involves the reaction of the piperidine derivative with a suitable amine precursor under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its effects on the central nervous system.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine
- N-((1-(trifluoromethyl)pyrrolidin-3-yl)methyl)propan-2-amine
- N-((1-(trifluoromethyl)piperidin-3-yl)methyl)butan-2-amine
Uniqueness
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C10H19F3N2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)14-6-9-4-3-5-15(7-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
GISCAXQISVXXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCCN(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


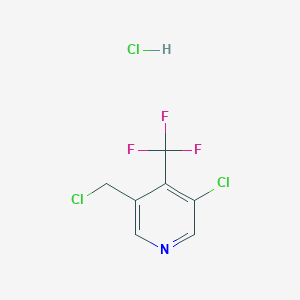
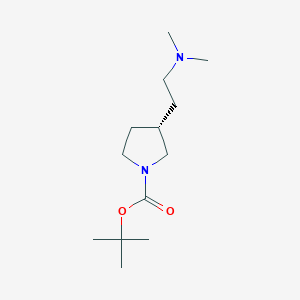
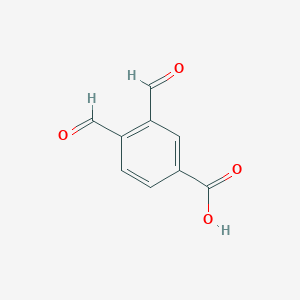
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
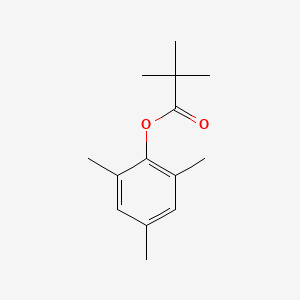
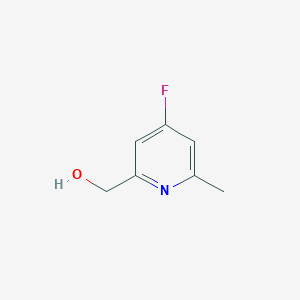
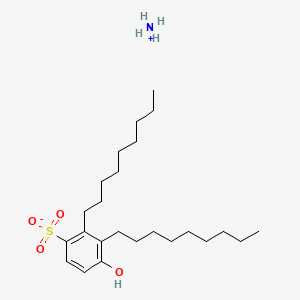
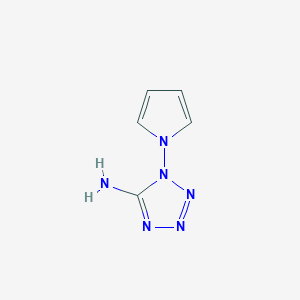
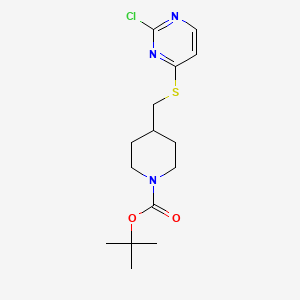
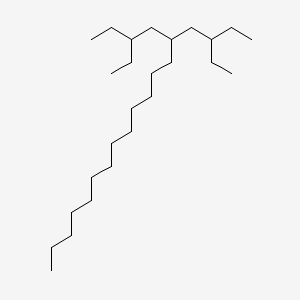
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
